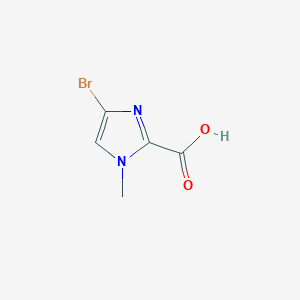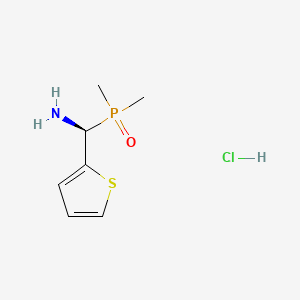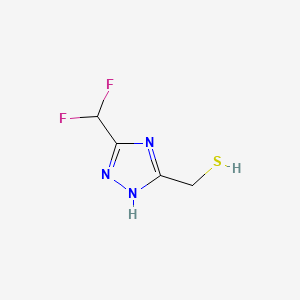
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol is a compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method is the reaction of a triazole precursor with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the triazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the triazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiol group can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- (5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl)methanol
- (5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
What sets (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol apart is its combination of the difluoromethyl and methanethiol groups. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C4H5F2N3S |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanethiol |
InChI |
InChI=1S/C4H5F2N3S/c5-3(6)4-7-2(1-10)8-9-4/h3,10H,1H2,(H,7,8,9) |
InChI Key |
VBAXYRYSPYGZNY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NN1)C(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



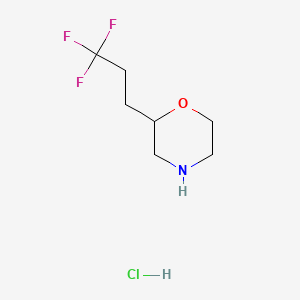
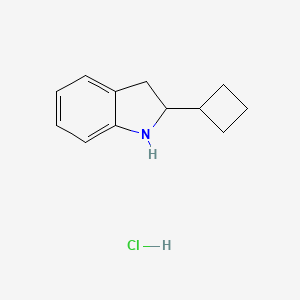
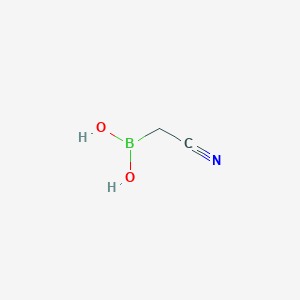
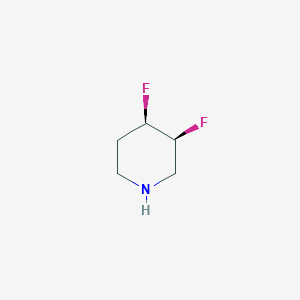
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
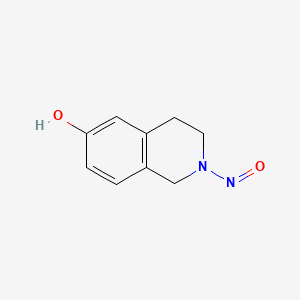
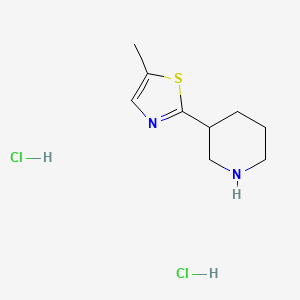
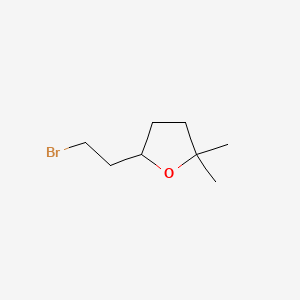
![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
